
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one” is a complex organic molecule. It contains several functional groups, including an imidazolidinone, a pyrazine, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The presence of the imidazolidinone and pyrazine rings suggests that the compound might have multiple sites of reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the imidazolidinone and pyrazine rings. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures might increase its rigidity and influence its solubility .Applications De Recherche Scientifique
Antibacterial Agents
- Oxazolidinones, including derivatives like the one , have been explored for their antibacterial properties, particularly against gram-positive organisms including methicillin-resistant Staphylococcus aureus. Compounds in this class exhibited significant in vivo potency against S. aureus comparable to that of other known antibacterial agents (Tucker et al., 1998).
Synthesis of Derivatives for Disease Treatment
- Thiazolo[3,2-a] pyridine derivatives, using a key intermediate similar to the compound of interest, have been synthesized and evaluated for their inhibitory activity against Aldose Reductase, an enzyme involved in diabetic complications (Areal et al., 2012).
Anticonvulsant Drug Development
- A compound structurally related to the one , "1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one", known as Epimidin, has been identified as a promising anticonvulsant drug candidate. Research involved the development and validation of HPLC methods for determining related substances in this potential pharmaceutical ingredient (Severina et al., 2021).
Antimicrobial Activity
- New heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are chemically related to the compound , have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents (El‐Emary et al., 2002).
Novel Anticancer Agents
- Compounds structurally related to the one have been synthesized and evaluated for their potential as anticancer agents. This includes the study of their photophysical properties and anticancer activity against various cancer cell lines (Kumar et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-19(15-24-11-12-25(20(24)27)16-5-2-1-3-6-16)23-10-4-7-17(14-23)28-18-13-21-8-9-22-18/h1-3,5-6,8-9,13,17H,4,7,10-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUVUOUOUEIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

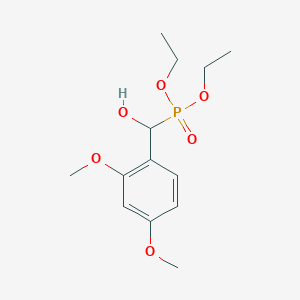
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)

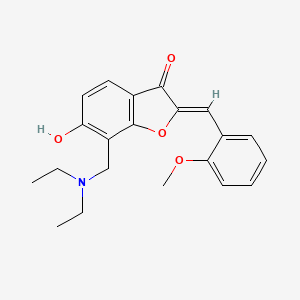
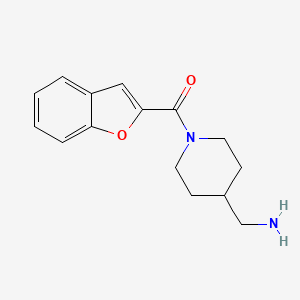
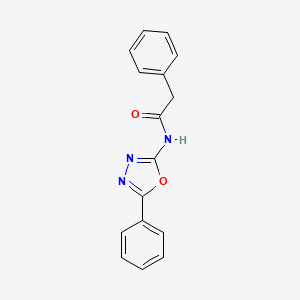
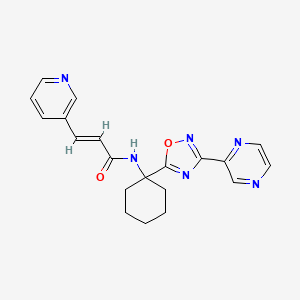

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)



![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)